Lipophilicity (LogP) Across Positional Isomers
1-(4-Chlorophenoxy)-3-nitrobenzene exhibits a higher predicted lipophilicity (XLogP3 = 4.95) compared to its ortho-nitro isomer (XLogP3 = 3.9) and a vendor-reported LogP of 4.0405 for the meta-isomer from an alternative prediction source, while the para-nitro isomer demonstrates the highest predicted lipophilicity (XLogP3 = 5.0) [1] [2]. The meta-isomer thus occupies a distinct lipophilicity range, which is critical for partitioning behavior in biphasic systems, chromatographic retention, and predicted membrane permeability in drug design contexts.
| Evidence Dimension | Calculated Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 4.95; Alternative vendor-reported LogP = 4.0405 |
| Comparator Or Baseline | Ortho-isomer: XLogP3 = 3.9; Para-isomer: XLogP3 = 5.0 |
| Quantified Difference | Meta-isomer XLogP3 is 1.05 log units higher than ortho-isomer and 0.05 log units lower than para-isomer. |
| Conditions | XLogP3 values computed by PubChem 2.2 / XLogP3 3.0 algorithm [1]; alternative LogP from vendor datasheet . |
Why This Matters
Lipophilicity differences of this magnitude directly impact extraction efficiency, chromatographic method development, and in silico ADME predictions, making isomeric substitution unacceptable for reproducible experimental outcomes.
- [1] Chemsrc. 1-(4-Chlorophenoxy)-3-nitrobenzene. CAS 37983-98-5. https://m.chemsrc.com/cas/37983-98-5_1088953.html (accessed 2025). View Source
- [2] PubChem. 1-(4-Chlorophenoxy)-2-nitrobenzene. CID 3016050. https://pubchem.ncbi.nlm.nih.gov/compound/3016050 (accessed 2025). View Source
